

# Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview of its Role as a Cardiac Glycoside

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** *Dehydroadynerigenin glucosyldigitaloside*

**Cat. No.:** *B14748815*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dehydroadynerigenin glucosyldigitaloside**, a naturally occurring steroid, is a member of the cardiac glycoside family, a class of compounds renowned for their profound effects on cardiac muscle. Isolated from *Nerium indicum* (also known as *Nerium oleander*), this complex molecule shares the characteristic therapeutic and toxic properties associated with this class of drugs. This technical guide provides a comprehensive overview of **Dehydroadynerigenin glucosyldigitaloside**, detailing its relationship to cardiac glycosides, its mechanism of action, and relevant experimental protocols for its investigation. While specific quantitative data for this particular glycoside is limited in publicly available research, this document synthesizes the current understanding of closely related and well-studied cardiac glycosides to provide a predictive framework for its biological activity.

## Introduction: The Cardiac Glycoside Family

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.<sup>[1]</sup> Their primary therapeutic effects include increasing the force of heart muscle contraction (positive inotropy) and decreasing the heart rate (negative chronotropy).<sup>[1]</sup> Structurally, they consist of a steroid nucleus (the aglycone or

genin) attached to a sugar moiety (the glycone).<sup>[2]</sup> **Dehydroadynerigenin glucosyldigitaloside** fits this structural paradigm, with dehydroadynerigenin as its aglycone.

The therapeutic utility of cardiac glycosides is primarily in the management of heart failure and certain cardiac arrhythmias. However, they possess a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.<sup>[2]</sup>

## Chemical and Physical Properties

While detailed experimental data for **Dehydroadynerigenin glucosyldigitaloside** is scarce, its fundamental properties are known:

| Property         | Value                                                |
|------------------|------------------------------------------------------|
| Chemical Formula | C <sub>36</sub> H <sub>52</sub> O <sub>13</sub>      |
| Molecular Weight | 692.79 g/mol                                         |
| CAS Number       | 144223-70-1                                          |
| Classification   | Steroid, Cardiac Glycoside                           |
| Natural Source   | <i>Nerium indicum</i> (syn. <i>Nerium oleander</i> ) |

## Mechanism of Action: Inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase Pump

The primary molecular target of all cardiac glycosides, including presumably **Dehydroadynerigenin glucosyldigitaloside**, is the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump.<sup>[3]</sup> This enzyme, located in the plasma membrane of most animal cells, is responsible for maintaining the electrochemical gradients of sodium (Na<sup>+</sup>) and potassium (K<sup>+</sup>) ions across the cell membrane.

The inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase pump by a cardiac glycoside initiates a cascade of events within the cardiomyocyte:

- Increased Intracellular Sodium: The pump's inhibition leads to an accumulation of Na<sup>+</sup> inside the cell.

- Altered Sodium-Calcium Exchange: The increased intracellular  $\text{Na}^+$  concentration reduces the activity of the sodium-calcium ( $\text{Na}^+/\text{Ca}^{2+}$ ) exchanger, which normally expels calcium ( $\text{Ca}^{2+}$ ) from the cell.
- Increased Intracellular Calcium: This results in an increase in the intracellular  $\text{Ca}^{2+}$  concentration.
- Enhanced Contractility: The elevated intracellular  $\text{Ca}^{2+}$  leads to greater uptake of  $\text{Ca}^{2+}$  into the sarcoplasmic reticulum, making more  $\text{Ca}^{2+}$  available for release during each heartbeat. This increased availability of  $\text{Ca}^{2+}$  for binding to troponin C results in a more forceful contraction of the cardiac muscle.



[Click to download full resolution via product page](#)

**Caption:** Signaling pathway of cardiac glycoside-mediated inotropy.

## Relation to Other Cardiac Glycosides from *Nerium oleander*

*Nerium oleander* is a rich source of various cardiac glycosides. While specific data for **Dehydrodynerigenin glucosyldigitaloside** is lacking, studies on other glycosides from the same plant, such as oleandrin and oleandrinogenin, provide valuable comparative data. For instance, the inhibitory concentrations ( $\text{IC}_{50}$ ) of oleandrin and oleandrinogenin on  $\text{Na},\text{K}$ -ATPase have been determined to be  $0.62 \mu\text{mol/L}$  and  $1.23 \mu\text{mol/L}$ , respectively.<sup>[4]</sup> This suggests that cardiac glycosides from *Nerium oleander* are potent inhibitors of this enzyme. It is highly probable that **Dehydrodynerigenin glucosyldigitaloside** exhibits a similar level of potency.

## Potential Anticancer Activity

Emerging research has highlighted the potential of cardiac glycosides as anticancer agents.<sup>[2]</sup> The inhibition of the  $\text{Na}^+/\text{K}^+$ -ATPase pump disrupts ion homeostasis in cancer cells, which can trigger various downstream signaling pathways leading to apoptosis and inhibition of cell proliferation. While no specific studies on the anticancer activity of **Dehydrodynerigenin glucosyldigitaloside** have been reported, the structural similarity to known active compounds suggests it may exhibit similar therapeutic properties.

**glucosyldigitaloside** have been found, its structural similarity to other cytotoxic cardiac glycosides suggests it may also possess such properties.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. globalresearchonline.net [globalresearchonline.net]
- 2. phcogrev.com [phcogrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dehydrodynerigenin Glucosyldigitaloside: A Technical Overview of its Role as a Cardiac Glycoside]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14748815#dehydrodynerigenin-glucosyldigitaloside-and-its-relation-to-cardiac-glycosides>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)